molecular formula C28H20N2 B14187975 N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine CAS No. 922507-37-7

N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine

Cat. No.: B14187975
CAS No.: 922507-37-7
M. Wt: 384.5 g/mol
InChI Key: SCPGMMMTVUFORO-UHFFFAOYSA-N
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Description

N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine typically involves the Suzuki coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine exerts its effects is primarily through its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs. The pathways involved include the movement of positive charges (holes) from the anode to the emitting layer, enhancing device efficiency and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine stands out due to its unique combination of naphthalene and carbazole moieties, which provide a balance of stability and electronic properties. This makes it particularly effective in enhancing the performance and longevity of optoelectronic devices.

Properties

CAS No.

922507-37-7

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-carbazol-9-ylphenyl)naphthalen-1-amine

InChI

InChI=1S/C28H20N2/c1-2-10-23-20(8-1)9-7-13-26(23)29-21-16-18-22(19-17-21)30-27-14-5-3-11-24(27)25-12-4-6-15-28(25)30/h1-19,29H

InChI Key

SCPGMMMTVUFORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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